N-ethyl-N-(oxan-4-yl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(oxan-4-yl)azetidin-3-amine is a heterocyclic compound that contains both azetidine and oxane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(oxan-4-yl)azetidin-3-amine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-ylidene acetate, is obtained from N-Boc-azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely to be applied.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-(oxan-4-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N-(oxan-4-yl)azetidin-3-one, while reduction could produce this compound derivatives .
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(oxan-4-yl)azetidin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-ethyl-N-(oxan-4-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine and oxane rings in the compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-(oxan-4-yl)azetidin-3-amine: This compound has a similar structure but with a methyl group instead of an ethyl group.
N-(oxan-4-yl)azetidin-3-amine: Lacks the N-ethyl substitution, which may affect its chemical properties and biological activities.
Uniqueness
N-ethyl-N-(oxan-4-yl)azetidin-3-amine is unique due to its specific combination of azetidine and oxane rings, which confer distinct chemical reactivity and potential biological activities . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H20N2O |
---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
N-ethyl-N-(oxan-4-yl)azetidin-3-amine |
InChI |
InChI=1S/C10H20N2O/c1-2-12(10-7-11-8-10)9-3-5-13-6-4-9/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
NXAVYONJVBNQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCOCC1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.